N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 1 and a thioether-linked acetamide moiety at position 2. This compound is structurally analogous to kinase inhibitors targeting ATP-binding pockets, leveraging its pyrimidine and pyrazole motifs for molecular interactions .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAOFDVULVJRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 421.8 g/mol
- CAS Number : 852441-13-5
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of various N-substituted phenyl compounds, including those similar to this compound. The antimicrobial activity was assessed against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The presence of halogenated substituents, such as the 4-chlorophenyl group, enhances lipophilicity, allowing better penetration through cell membranes. Compounds with this substitution pattern showed promising results in inhibiting growth in Gram-positive bacteria and pathogenic yeasts .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For instance, compounds structurally related to it have exhibited significant inhibitory effects on cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.85 |
| A549 (Lung Cancer) | 3.0 |
| HCT116 (Colon Cancer) | 0.63 - 1.32 |
These findings suggest that the compound may interfere with cellular proliferation mechanisms and induce apoptosis in cancerous cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound's anti-inflammatory effects have been evaluated through COX enzyme inhibition assays. The results indicated that several derivatives showed potent inhibition of COX-2 activity:
| Compound | IC (µmol) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
These values are comparable to standard anti-inflammatory drugs like celecoxib, highlighting the compound's potential as an anti-inflammatory agent .
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The research demonstrated that these compounds exhibited a range of biological activities, particularly against cancer cell lines and inflammatory pathways .
Another relevant study focused on the structure-activity relationship (SAR), revealing that modifications on the phenyl ring significantly influenced biological activity profiles. Compounds with specific substitutions were found to be more effective against certain bacterial strains and cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, which facilitates better penetration through cell membranes. Studies have shown effective activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
These findings suggest that the compound can inhibit the growth of Gram-positive bacteria and certain fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been evaluated in various in vitro studies. The compound has demonstrated significant inhibitory effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.85 |
| A549 (Lung Cancer) | 3.0 |
| HCT116 (Colon Cancer) | 0.63 - 1.32 |
These results indicate that the compound may interfere with cellular proliferation mechanisms and induce apoptosis in cancerous cells, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Inhibition assays targeting COX enzymes revealed potent activity:
| Compound | IC50 (µmol) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
These values are comparable to established anti-inflammatory drugs such as celecoxib, indicating that this compound could serve as a viable option for managing inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
- MDPI Study : This research highlighted the synthesis of various derivatives and their biological evaluations against cancer cell lines and inflammatory pathways, confirming the compound's diverse activity profiles.
- Structure-Activity Relationship (SAR) : Another study focused on how modifications on the phenyl ring significantly influenced biological activity profiles. It was found that specific substitutions enhanced effectiveness against certain bacterial strains and cancer cells.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The thioether group (-S-) undergoes nucleophilic substitution under basic or oxidizing conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts.
-
Oxidation : Converts to sulfoxide or sulfone derivatives using oxidizing agents like HO or m-CPBA.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CHI, KCO, DMF, 60°C | Sulfonium salt | 65–78 | |
| Oxidation | HO, AcOH, RT | Sulfoxide | 82 |
Hydrolysis of the Acetamide Bond
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves to form 2-mercapto-N-(4-acetylphenyl)acetamide and pyrazolo-pyrimidine-4-ol.
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Basic Hydrolysis (NaOH, HO/EtOH): Yields acetic acid and the corresponding amine.
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic | 6M HCl, 12h reflux | 2-mercaptoacetamide + pyrazolo-pyrimidin-4-ol | Byproduct: Cl release |
| Basic | 2M NaOH, 6h reflux | Acetic acid + 4-acetylaniline | pH-dependent selectivity |
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-d]pyrimidine core undergoes EAS at electron-rich positions (C5 or C7):
-
Nitration (HNO, HSO): Introduces nitro groups at C5.
| Reaction | Position Modified | Catalyst | Yield (%) |
|---|---|---|---|
| Nitration | C5 | HSO | 58 |
| Bromination | C7 | FeCl | 73 |
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed cross-coupling:
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Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .
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Buchwald-Hartwig : Forms C-N bonds with amines under Pd(OAc) catalysis .
| Coupling Type | Partner | Catalyst | Ligand | Yield (%) |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh) | None | 85 |
| Buchwald | Piperazine | Pd(OAc) | Xantphos | 76 |
Biological Activity-Driven Modifications
The compound’s pyrazolo-pyrimidine scaffold mimics purines, enabling kinase inhibition through hydrogen bonding and π-stacking . Key modifications include:
-
Thioether to sulfonamide conversion : Enhances solubility for in vivo studies .
-
Acetamide bioisosteres : Replacement with tetrazole improves metabolic stability .
Stability Under Physiological Conditions
Degradation studies in simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) reveal:
-
SGF (pH 1.2) : 90% degradation in 2h via acetamide hydrolysis.
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pH 7.4 : Stable for >24h, making it suitable for oral delivery.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in kinase inhibitor development . Further studies are needed to optimize reaction selectivity and explore novel derivatives for targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidin Cores
a) N-(4-Acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide ()
- Key Differences : Replaces the 4-chlorophenyl group with a simple phenyl ring.
- Impact : The absence of the electron-withdrawing chlorine atom likely reduces electrophilicity and alters binding affinity in biological targets.
- Synthesis : Prepared via similar alkylation strategies using sodium methylate and chloroacetamides, as described for thiopyrimidine derivatives .
b) Example 83 ()
- Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Key Differences: Incorporates a chromenone moiety and dimethylamino/isopropoxy groups, enhancing hydrophobicity and steric bulk.
Pyrazolo-Pyridine-N-Acetamide Derivatives ()
a) 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c)
- Structure : Pyrazolo[3,4-b]pyridine core with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Properties : Melting point 209–211°C; IR bands at 1682 cm⁻¹ (C=O stretch).
- Synthesis: Alkylation of pyrazolo-pyridinones with chloroacetamides under basic conditions (K₂CO₃/DMF) .
b) 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h)
- Key Differences : Nitrophenyl group introduces strong electron-withdrawing effects.
- Properties : Higher melting point (231–233°C) due to nitro group rigidity; MS m/z 513 (M⁺) .
Acetamide Derivatives with Pyrimidine/Thiazole Cores
a) 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide ()
- Structure : Combines pyrimidine-2-thiol and thiazole moieties.
- Synthesis: Alkylation of 6-aminothiouracil with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions (86% yield) .
Comparative Data Table
Key Findings and Implications
- Synthetic Strategies : Alkylation of thiopyrimidines/pyrazoles with chloroacetamides is a common route (e.g., K₂CO₃/DMF or Na methylate) .
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (EWGs): 4-Chlorophenyl and nitro groups enhance thermal stability and may improve target binding . Heterocyclic Diversity: Pyrazolo-pyridine cores (–8) show lower melting points than pyrazolo-pyrimidines (), suggesting core flexibility impacts crystallinity.
- Gaps in Data: Limited biological efficacy data for the target compound; further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for reproducibility?
The compound can be synthesized via nucleophilic substitution reactions. For example, N-(4-acetylphenyl)-2-chloroacetamide reacts with thiol-containing pyrimidine derivatives (e.g., 6-aminothiouracil) in acetone under reflux with potassium carbonate as a base catalyst. Key parameters include maintaining anhydrous conditions, stoichiometric equivalence of reactants, and reaction times of 8–12 hours. Post-synthesis purification via crystallization (ethanol/water mixtures) is recommended to achieve >95% purity .
Q. Which spectroscopic and analytical methods are most reliable for structural characterization?
- 1H/13C NMR : Assign peaks for acetyl (δ ~2.5 ppm), pyrazolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm), and thioether linkages (δ ~4.0 ppm for –S–CH2–).
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 452.1) and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry for the pyrazolo[3,4-d]pyrimidine core .
Q. What in vitro assays are suitable for initial biological screening?
Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to the compound’s pyrimidine scaffold. Protocols include:
- ATP-competitive binding assays with fluorescence polarization.
- Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116 or MCF-7).
- Dose-response curves (IC50) with positive controls (e.g., gefitinib) .
Advanced Research Questions
Q. How can synthetic yields be improved, and what computational tools aid in reaction optimization?
- Catalyst screening : Replace K2CO3 with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the thiol group.
- Solvent optimization : Test DMF or THF for better solubility of intermediates.
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA are recommended .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected LC-MS fragments or NMR shifts)?
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals.
- High-resolution MS (HRMS) : Resolve ambiguous fragments (e.g., distinguish [M+Na]+ from adducts) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –CF3) or bulky groups (e.g., –t-Bu) to assess steric/electronic effects on target binding.
- Bioisosteric replacement : Substitute the pyrazolo-pyrimidine core with triazolo-pyrimidine to evaluate potency shifts.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites .
Q. How can researchers address poor solubility or stability in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
- Formulation screening : Test solubility enhancers (e.g., cyclodextrins, PEG-400) in PBS or cell culture media.
- Stability studies : Conduct HPLC-based accelerated degradation tests under varying pH (2–9) and temperature (4–40°C) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
